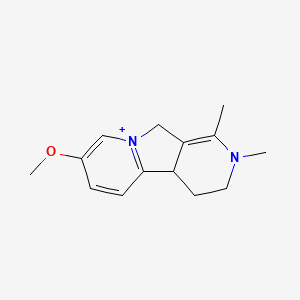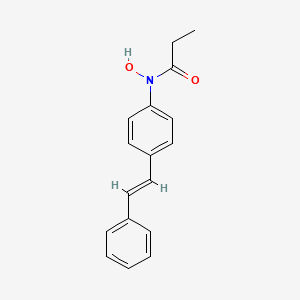
N-Hydroxy-N-propionyl-trans-4-aminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-propionyl-trans-4-aminostilbene is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.3224 . It is characterized by its achiral nature and the presence of one E/Z center . The compound contains a hydroxylamine group and a hydroxyl group, making it an interesting subject for various chemical reactions .
Vorbereitungsmethoden
The synthesis of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves several steps. One common method includes the reaction of trans-4-aminostilbene with propionyl chloride in the presence of a base to form N-propionyl-trans-4-aminostilbene. This intermediate is then treated with hydroxylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-Hydroxy-N-propionyl-trans-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-propionyl-trans-4-aminostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-N-propionyl-trans-4-aminostilbene can be compared with other similar compounds such as:
- N-Hydroxy-N-acetyl-trans-4-aminostilbene
- N-Hydroxy-N-butyryl-trans-4-aminostilbene
These compounds share similar structural features but differ in the length and nature of the acyl group attached to the nitrogen atom. This difference can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
118745-12-3 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-17(19)18(20)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13,20H,2H2,1H3/b9-8+ |
InChI-Schlüssel |
FYHCYBZRXZCUPO-CMDGGOBGSA-N |
Isomerische SMILES |
CCC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)O |
Kanonische SMILES |
CCC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


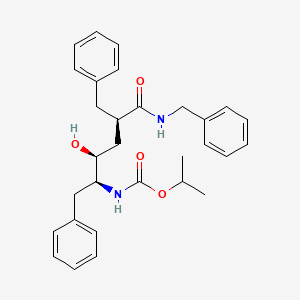
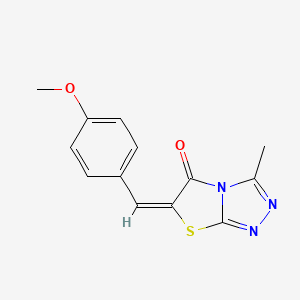
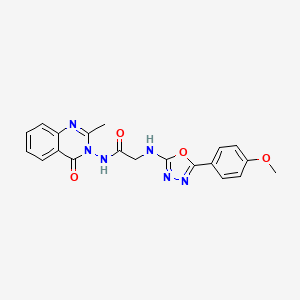
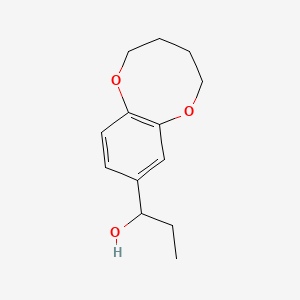
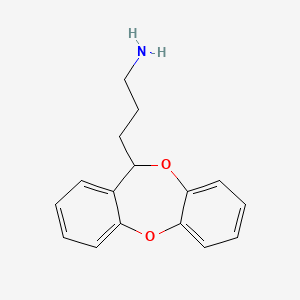
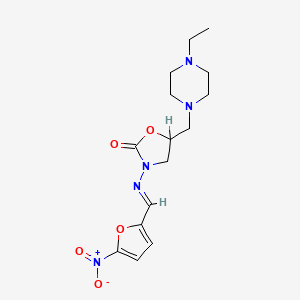
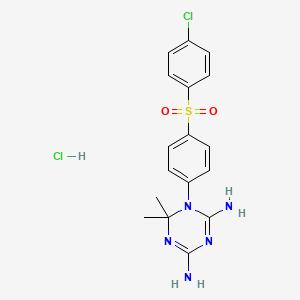
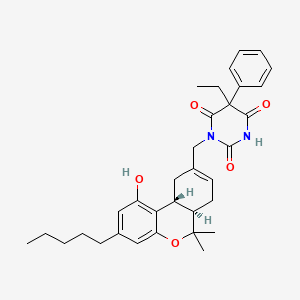
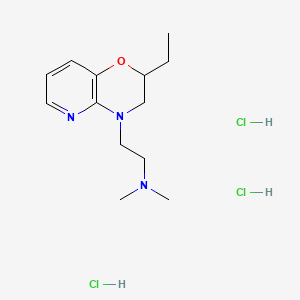
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)
